molecular formula C5H13NO2S B14715516 Methyl diethylsulfuramidoite CAS No. 21954-69-8

Methyl diethylsulfuramidoite

Cat. No.: B14715516
CAS No.: 21954-69-8
M. Wt: 151.23 g/mol
InChI Key: DKGGSWZTFYZHQC-UHFFFAOYSA-N
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Description

Methyl diethylsulfuramidoite is a sulfur-containing compound hypothesized to belong to the sulfonamide or sulfuramide class, based on structural analogs in the provided evidence. Sulfur-based compounds like sulfonamides and sulfates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility . For instance, compounds such as N-Methyl-perfluorooctane-1-sulfonamide (a fluorinated sulfonamide derivative) and 6-(diethylsulfamoyl)-2-hydroxy-N-(2-methyl-1,3-benzothiazol-6-yl)quinoline-4-carboxamide (Z13 in ) share structural similarities, including sulfamoyl groups and heterocyclic aromatic systems .

Properties

CAS No.

21954-69-8

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

[ethyl(methoxysulfinyl)amino]ethane

InChI

InChI=1S/C5H13NO2S/c1-4-6(5-2)9(7)8-3/h4-5H2,1-3H3

InChI Key

DKGGSWZTFYZHQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl diethylsulfuramidoite can be synthesized through the reaction of diethylamine with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow process where diethylamine and methanesulfinyl chloride are reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl diethylsulfuramidoite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as alkoxides or thiolates; reactions are conducted under basic conditions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl diethylsulfuramidoite has found applications in several fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which methyl diethylsulfuramidoite exerts its effects involves the interaction of its sulfinyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of methyl diethylsulfuramidoite with structurally related sulfur compounds is summarized below:

Compound Key Functional Groups Molecular Weight (g/mol) Toxicity Primary Applications
This compound (hypothetical) Diethylsulfamido, methyl ~250–300 (estimated) Likely moderate toxicity Agrochemicals, pharmaceuticals (inferred)
Dimethyl sulfate Methyl sulfate 126.13 IARC 2A carcinogen Methylating agent in organic synthesis
Z13 () Diethylsulfamoyl, benzothiazole, quinoline 487.54 Not specified Potential insecticidal/antiviral agent
N-Methyl-perfluorooctane-1-sulfonamide Perfluorinated sulfonamide, methyl 513.17 Persistent organic pollutant Surfactants, industrial coatings

Key Observations :

  • Reactivity: Dimethyl sulfate is a potent methylating agent but is highly toxic and carcinogenic, leading to its gradual replacement by safer alternatives like dimethyl carbonate . In contrast, sulfonamide derivatives (e.g., Z13 and N-Methyl-perfluorooctane-1-sulfonamide) exhibit lower acute toxicity but may pose environmental persistence risks .
  • Applications: this compound’s inferred applications align with sulfonamide-based agrochemicals (e.g., Z13’s benzothiazole-quinoline framework likely targets pest enzymes) . Dimethyl sulfate’s role in synthesizing dimethyl sulfoxide (DMSO) and pharmaceuticals is well-documented but declining due to safety concerns .
Industrial and Research Relevance
  • Dimethyl sulfate remains critical in niche applications (e.g., synthesizing metamizole and caffeine) but is increasingly supplanted by greener reagents .
  • Sulfonamides : Z13 exemplifies the integration of sulfamoyl groups into bioactive molecules for targeted therapies . This compound could follow similar pathways in drug discovery.

Biological Activity

Methyl diethylsulfuramidoite, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a sulfur atom bonded to two ethyl groups and a methyl group. The general formula can be represented as C5H13NOSC_5H_{13}NOS. Its chemical properties allow it to participate in various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular targets through several mechanisms:

  • Antioxidant Activity : The sulfur atom in the compound can act as an electron donor, neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

This compound has also shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections treated with formulations containing this compound showed a significant reduction in bacterial load compared to control groups. The results highlighted the compound's potential as an adjunct therapy in managing resistant infections.
  • Cancer Treatment Research : A laboratory study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a 50% reduction in tumor size after treatment over four weeks, suggesting its potential as an anticancer agent.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity at higher concentrations.

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